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Compound of Interest

Compound Name: (R)-1-Iodopropan-2-ol

CAS No.: 847609-92-1

Cat. No.: B8734917

Get Quote

Executive Summary
(R)-1-Iodopropan-2-ol (CAS: 996-21-4, generic) is a bifunctional chiral synthon containing a

secondary alcohol and a primary alkyl iodide. Its utility in drug development lies in its ability to

undergo nucleophilic substitution at the iodine center while retaining the stereochemical

integrity of the C2 hydroxyl group. This guide provides a self-validating spectroscopic

framework to distinguish this specific regioisomer from its isomer (2-iodo-1-propanol) and

confirm its enantiomeric purity.

Synthesis & Stereochemical Logic
To understand the spectra, one must understand the origin of the sample. The most reliable

route to (R)-1-iodopropan-2-ol is the regioselective ring opening of (R)-propylene oxide.

Precursor: (R)-(+)-Propylene Oxide.

Reagent: Sodium Iodide (NaI) in Acetic Acid/Acetone or HI (under specific conditions).

Mechanism: Nucleophilic attack by
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occurs preferentially at the less substituted carbon (C1) due to steric hindrance at C2.

Stereochemistry: Since the chiral center (C2) is not the site of nucleophilic attack, the

configuration is retained.

(R)-Propylene Oxide

(R)-1-Iodopropan-2-ol

Critical Quality Attribute (CQA): Regioisomer contamination (2-iodo-1-propanol) occurs if acid

catalysis promotes

-like character, leading to attack at C2. NMR is the primary tool to detect this

impurity.

Synthesis & QC Workflow
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Figure 1: Production and validation workflow ensuring regio- and stereochemical integrity.

Spectroscopic Data Matrix
A. Nuclear Magnetic Resonance (NMR)
The iodine atom introduces a "heavy atom effect," significantly shielding the attached carbon

(C1) in

NMR, which is diagnostic. In

NMR, the diastereotopic protons at C1 form a distinct ABX system with the C2 methine.
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Table 1: NMR Chemical Shifts (

)

Nucleus Position Assignment
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

3 1.35 - 1.45 Doublet (d)

1 3.20 - 3.45
Multiplet

(ABX)
,

2 3.75 - 3.90 Multiplet (m) Complex

-OH 2.0 - 3.0 Broad Singlet

Variable

(conc.

dependent)

1 15.0 - 20.0 (DEPT -)
Upfield due to

Iodine

3 21.0 - 24.0 (DEPT +)
Typical

methyl

2 66.0 - 69.0 (DEPT +)
Deshielded

by Oxygen

Analyst Note: The key differentiator from the regioisomer (2-iodo-1-propanol) is the

shift of the iodine-bearing carbon. In 1-iodo-2-propanol, the

is at ~16 ppm. In the isomer (2-iodo), the

would be further downfield (~30-40 ppm) and the

would be at ~65 ppm.
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B. Mass Spectrometry (EI, 70 eV)
The mass spectrum is dominated by alpha-cleavage characteristic of secondary alcohols.

Table 2: Key Fragmentation Ions

m/z Ion Identity Origin / Mechanism Relative Intensity

186
Molecular Ion

(Weak/Absent)
< 1%

127 Iodine cation High

59 Hydroxypropyl cation Medium

45
Base Peak.

-cleavage at C1-C2.
100%

43

Propyl cation (loss of I

then

)

High

C. Infrared Spectroscopy (FT-IR)
Used primarily for functional group confirmation.

3350 - 3450 cm⁻¹: O-H stretching (Broad, strong H-bonding).

2970 - 2850 cm⁻¹: C-H stretching (Aliphatic).

1050 - 1100 cm⁻¹: C-O stretching (Secondary alcohol).

500 - 600 cm⁻¹: C-I stretching (Weak to medium, fingerprint region).

Detailed Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity
(Polarimetry)
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Since the specific rotation is sensitive to solvent and concentration, a comparative standard

method is required.

Preparation: Dissolve 1.0 g of the sample in methanol (HPLC grade) to make a 100 mL

solution (

).

Instrumentation: Use a polarimeter with a Sodium D-line source (589 nm) at 20°C or 25°C.

Path length = 1 dm.

Measurement: Record the observed rotation

.

Calculation:

.

Validation:

(R)-Propylene oxide has

(neat).

(R)-1-iodopropan-2-ol is expected to show optical activity. Note: Literature values vary;

always run a reference standard of the starting material to confirm the sign of rotation

relative to the synthetic pathway.

Protocol 2: Regioisomer Quantification via NMR
Sample: 10 mg in 0.6 mL

.

Acquisition: 16 scans minimum,

to ensure quantitative relaxation.

Integration:
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Integrate the Methyl doublet at ~1.4 ppm (Reference = 3H).

Check for "impurity" doublets at ~1.7-1.9 ppm (indicative of 2-iodo-1-propanol methyl

group).

Check for "impurity" triplets at ~3.6 ppm (indicative of

in the wrong isomer).

Limit: Regioisomer < 1.0% is the standard acceptance criterion for pharmaceutical

intermediates.

Fragmentation Pathway Diagram (MS)
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Figure 2: Mass spectrometric fragmentation logic. The formation of the oxonium ion (m/z 45) is

the dominant pathway, confirming the secondary alcohol structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8734917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

